

Application Note: Quantification of Melatonin in Human Plasma using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Melatonin-d3

Cat. No.: B12417793

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Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating the circadian rhythm and sleep-wake cycles.^[1]^[2] Its quantification in human plasma is essential for pharmacokinetic studies, sleep disorder research, and clinical trials.^[1]^[2] Due to its low circulating concentrations, which vary depending on the time of day, highly sensitive and specific analytical methods are required.^[1]^[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method over traditional techniques like radioimmunoassay due to its superior specificity and sensitivity.^[1]^[2] This application note details a robust and validated LC-MS/MS method for the quantification of melatonin in human plasma, utilizing **Melatonin-d3** as an internal standard to ensure accuracy and precision.

Principle

This method employs isotope dilution mass spectrometry, where a known concentration of a stable isotope-labeled internal standard (**Melatonin-d3**) is added to the plasma sample. The internal standard co-elutes with the endogenous melatonin and is differentiated by the mass spectrometer based on its mass-to-charge ratio (m/z). By comparing the peak area ratio of melatonin to **Melatonin-d3**, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

- Melatonin (analytical standard)
- **Melatonin-d3** (internal standard)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (EDTA)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation Method)

A simple and rapid protein precipitation procedure is effective for extracting melatonin from plasma.^[1]

- To a 200 μ L aliquot of human plasma on ice, add 50 μ L of 0.5 M EDTA and briefly vortex.^[1]
- Add 10 μ L of **Melatonin-d3** internal standard working solution.
- Add 750 μ L of cold acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes.^[1]
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.^[1]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 μ L of the mobile phase, sonicate for five minutes, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 μ m) is suitable.[2]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.[3]
- Flow Rate: 400 μ L/min.[2]
- Injection Volume: 3 μ L.[2]
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute melatonin.

Mass Spectrometry:

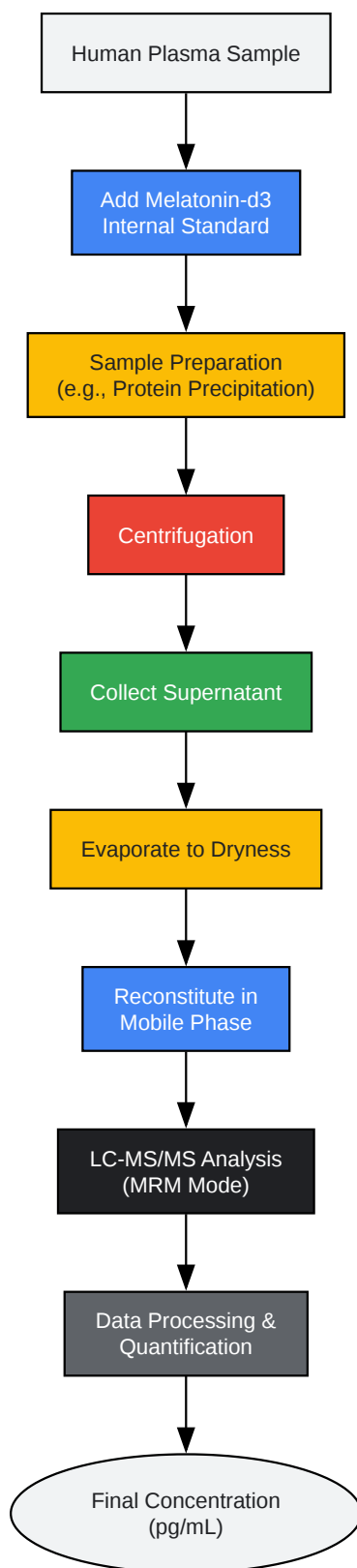
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Melatonin: m/z 233.1 \rightarrow 174.1[4]
 - **Melatonin-d3**: m/z 236.0 \rightarrow 177.0 (Note: The exact transition for **Melatonin-d3** may vary slightly based on the labeling pattern). A common transition is m/z 236 \rightarrow 174.[5]

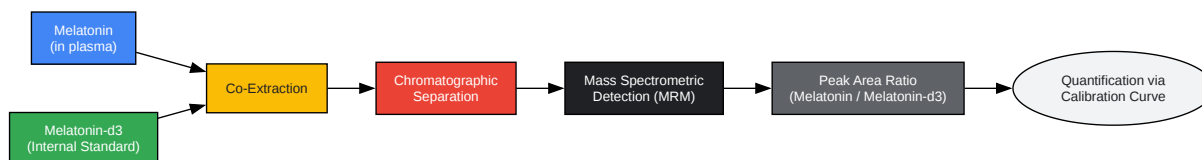
Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of melatonin in human plasma using an LC-MS/MS method with a deuterated internal standard.

Parameter	Result	Reference
Linearity Range	5.00 to 10,000.00 pg/mL	[3]
Lower Limit of Quantification (LLOQ)	10 pg/mL	[1]
Intra-day Precision (%RSD)	≤15%	[3]
Inter-day Precision (%RSD)	<15%	[4]
Intra-day Accuracy (% Nominal)	80% - 115%	[3]
Inter-day Accuracy	Within ±15% of nominal values	[4]
Extraction Recovery	79.23%	[3]

Experimental Workflow Diagram





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